ethyl 2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of oxazole, thiophene, and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, followed by the formation of the thiophene ring, and finally the cyclopentane ring is introduced. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, inhibiting their activity. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The cyclopentane ring provides structural stability, allowing the compound to maintain its active conformation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of oxazole, thiophene, and cyclopentane rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S/c1-2-25-20(24)17-13-9-6-10-16(13)27-19(17)21-18(23)14-11-15(26-22-14)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,21,23) |
InChI Key |
JUBPGACKEJMZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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